2-Chloro-5-cyanobenzoyl chloride

Description

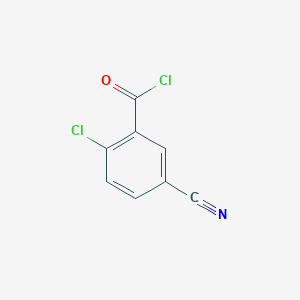

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYWZVSVGZQXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557345 | |

| Record name | 2-Chloro-5-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-59-4 | |

| Record name | 2-Chloro-5-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Cyanobenzoyl Chloride

Established Preparative Routes from Carboxylic Acid Derivatives

The most common and direct method for preparing 2-chloro-5-cyanobenzoyl chloride is through the chlorination of 2-chloro-5-cyanobenzoic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, a fundamental reaction in organic synthesis. libretexts.orgmasterorganicchemistry.com

Chlorination of 2-Chloro-5-cyanobenzoic Acid

The conversion of 2-chloro-5-cyanobenzoic acid to its acyl chloride derivative is a standard procedure that utilizes common chlorinating agents. lookchem.comnih.gov

Thionyl chloride (SOCl₂) is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficiency and the convenient removal of byproducts. masterorganicchemistry.comrsc.org The reaction between 2-chloro-5-cyanobenzoic acid and thionyl chloride produces this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies the purification process. chemguide.co.uk While the reaction can proceed at room temperature, it often requires heating under reflux to achieve a satisfactory rate and completion. researchgate.net The use of a base, such as pyridine (B92270) or triethylamine (B128534), can sometimes be employed to neutralize the HCl produced. researchgate.net

The general reaction is as follows: C₈H₄ClNO₂ + SOCl₂ → C₈H₃Cl₂NO + SO₂ + HCl

This method is favored for its straightforward procedure and the volatile nature of its byproducts, which can be easily removed by distillation. rsc.org

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. jove.comkhanacademy.org The reaction of a carboxylic acid with PCl₅ yields the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk

A general representation of this reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

While specific examples for this compound are not detailed, the methodology is broadly applicable. For instance, in the synthesis of 2-chlorobenzoyl chloride, phosphorus pentachloride has been used catalytically in a chlorination reaction of 2-chlorobenzaldehyde (B119727), resulting in high yields and purity. google.comgoogle.com This suggests its potential as a reagent or catalyst in the synthesis of other substituted benzoyl chlorides. The reaction with PCl₅ is often vigorous and can occur at cold temperatures. chemguide.co.uk The resulting acyl chloride is typically separated from the phosphorus oxychloride by fractional distillation. libretexts.orgchemguide.co.uk

Analogous Acid Chlorination Procedures

The principles of converting carboxylic acids to acyl chlorides are widely applicable to a variety of substituted benzoic acids. rsc.org Other chlorinating agents like oxalyl chloride and phosphorus trichloride (B1173362) (PCl₃) are also commonly used for this purpose. masterorganicchemistry.com Oxalyl chloride, similar to thionyl chloride, produces gaseous byproducts, simplifying the workup. Phosphorus trichloride reacts with carboxylic acids to form the acyl chloride and phosphorous acid. libretexts.org

These analogous procedures underscore the versatility of synthetic routes available for the preparation of acyl chlorides, allowing for the selection of a reagent based on factors such as substrate reactivity, desired purity, and process scalability.

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. beilstein-journals.org Key parameters that are often adjusted include temperature, solvent, and catalyst. researchgate.net

Influence of Temperature Regimes on Yield and Purity

Temperature is a critical factor in the synthesis of acyl chlorides. For the related synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde using chlorine and a catalytic amount of phosphorus pentachloride, the reaction temperature is maintained between 50°C and 200°C, with a preferred range of 140°C to 170°C. google.comgoogle.com At lower temperatures within this range, the reaction time is longer, while higher temperatures can lead to faster conversion. google.com For example, a reaction conducted at 160°C for six hours resulted in a 93% yield and 98.5% purity of 2-chlorobenzoyl chloride. google.comgoogle.com Increasing the temperature to 162°C in another instance led to a 98.6% conversion in 7.3 hours. google.com

In a different study on the synthesis of dihydrobenzofuran neolignans, optimizing the reaction time and temperature was shown to be crucial. Reducing the reaction time from 20 hours to 4 hours at an optimized temperature did not significantly impact the conversion and selectivity, but longer reaction times led to reduced selectivity due to the formation of undesired byproducts. scielo.br This highlights the delicate balance that must be achieved with temperature to ensure both high conversion and high purity.

The following table illustrates the effect of temperature on the synthesis of 2-chlorobenzoyl chloride:

| Temperature (°C) | Reaction Time (hours) | Conversion/Yield (%) | Purity (%) |

| 150-160 | 15 | 81 | Not specified |

| 160 | 6 | 93 (Yield) | 98.5 |

| 162 | 7.3 | 98.6 (Conversion) | Not specified |

This data is for the synthesis of 2-chlorobenzoyl chloride and is presented as an illustrative example of the impact of temperature. google.comgoogle.com

Stoichiometric Considerations in Synthesis

In the conversion of a carboxylic acid to an acyl chloride, the stoichiometry between the substrate and the chlorinating agent is a critical parameter influencing reaction completion and yield. Typically, the chlorinating agent is used in excess. For a reagent like thionyl chloride (SOCl₂), using it in excess can serve the dual purpose of reactant and solvent, driving the reaction to completion. commonorganicchemistry.comprepchem.com

While a 1:1 molar ratio is theoretically sufficient, practical applications often employ between 1.1 and 4 equivalents of the chlorinating agent to ensure the full conversion of the carboxylic acid. researchgate.net Some procedures recommend using 2 to 3 equivalents of thionyl chloride, which has been shown to be effective. researchgate.net The use of a significant excess also helps to remove traces of water from the reaction medium, as acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. researchgate.netresearchgate.net The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to shift the reaction equilibrium towards the product. chemguide.co.uk

Table 1: Stoichiometric Ratios in Acyl Chloride Synthesis

| Reagent | Typical Molar Equivalents (Reagent:Acid) | Rationale |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 1.1 - 5.0 | Ensures complete conversion; excess can act as a solvent. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | 1.2 - 2.0 | Highly reactive; typically used with a catalyst in an inert solvent. commonorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | 1.0 - 1.1 | Solid reagent; reaction is often vigorous and produces solid byproducts. prepchem.com |

Solvent System Effects on Reaction Progression

The choice of solvent, or the decision to run the reaction without one ("neat"), significantly impacts the reaction rate, temperature control, and work-up procedure.

When using a highly volatile reagent like thionyl chloride, the reaction can be efficiently run at reflux temperature using the reagent itself as the solvent. commonorganicchemistry.comprepchem.com This approach simplifies the reaction setup but requires a distillation step to remove the excess thionyl chloride upon completion. prepchem.comresearchgate.net

Alternatively, inert aprotic solvents are frequently used. Solvents such as toluene, dichloromethane (B109758) (DCM), or benzene (B151609) provide better control over the reaction temperature and can be essential when the starting material has limited solubility in the neat chlorinating agent. echemi.comchemicalbook.com For instance, a documented synthesis of the similar 2-chlorobenzoyl chloride from 2-chlorobenzoic acid was successfully performed in toluene. chemicalbook.com The use of a solvent like DCM allows for milder reaction conditions, often at room temperature, particularly when a catalyst is employed. commonorganicchemistry.com

Table 2: Solvent Effects on Acyl Chloride Synthesis

| Solvent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Neat (e.g., excess SOCl₂) | Reflux | High reactant concentration; simplified setup. commonorganicchemistry.com | Requires distillation to remove excess reagent. prepchem.com |

| Toluene | Heated (e.g., 75°C) | Good for substrates with moderate solubility; allows precise temperature control. chemicalbook.com | Higher boiling point requires more energy for removal. |

| Dichloromethane (DCM) | Room Temperature to Reflux | Allows for mild reaction conditions; easy to remove due to low boiling point. commonorganicchemistry.com | May require longer reaction times if not catalyzed. |

Role of Catalysts and Reagents in Conversion

The primary reagents for converting 2-chloro-5-cyanobenzoic acid to its acid chloride are powerful chlorinating agents. Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) are the most common choices. masterorganicchemistry.com Thionyl chloride is often preferred as its byproducts are gaseous (SO₂ and HCl), which simplifies product purification. chemguide.co.uk Phosphorus pentachloride is also effective but produces phosphorus oxychloride (POCl₃) as a liquid byproduct that must be separated by fractional distillation. chemguide.co.ukprepchem.com

To accelerate the rate of chlorination, especially when using thionyl chloride or oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is frequently added. commonorganicchemistry.comnih.gov The role of DMF is to react with the chlorinating agent to form a highly reactive Vilsmeier-type intermediate, an imidoyl chloride. nih.govchemicalforums.com This intermediate then reacts more rapidly with the carboxylic acid than the chlorinating agent itself, regenerating the DMF catalyst in the process. chemicalforums.com The addition of just a few drops of DMF can dramatically increase the reaction rate, allowing for milder conditions and shorter reaction times. chemicalforums.com

Table 3: Comparison of Reagents and Catalysts

| Reagent | Catalyst | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | None | Commonly used; gaseous byproducts (SO₂, HCl) simplify work-up. chemguide.co.uk |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Reaction is significantly accelerated via Vilsmeier intermediate formation. nih.gov |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Very effective under mild conditions (e.g., room temperature in DCM). commonorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | None | Highly effective, but produces a liquid byproduct (POCl₃) requiring separation. prepchem.com |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 5 Cyanobenzoyl Chloride

Electrophilic Nature of the Acyl Chloride Moiety

The acyl chloride functional group is a potent electrophile due to the cumulative electron-withdrawing effects of the carbonyl oxygen and the chlorine atom. This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles. In strongly acidic or Lewis acidic conditions, the electrophilicity is further enhanced by the formation of a highly reactive acylium ion. semanticscholar.org This cationic intermediate is a key species in reactions such as Friedel-Crafts acylation. semanticscholar.orglibretexts.org

Studies on substituted benzoyl chlorides in weakly nucleophilic media have shown that the reaction mechanism can range from a bimolecular nucleophilic substitution (SN2-type) to a unimolecular pathway (SN1-type) involving a discrete benzoyl cation intermediate. mdpi.com The presence of electron-withdrawing groups, such as the cyano and chloro groups in 2-Chloro-5-cyanobenzoyl chloride, generally favors the SN2-type mechanism by increasing the positive charge on the carbonyl carbon, thus making it more susceptible to direct nucleophilic attack. mdpi.com

Nucleophilic Acylation Reactions and Derivative Formation

The primary mode of reaction for this compound is nucleophilic acyl substitution. This class of reactions allows for the facile synthesis of a wide range of carboxylic acid derivatives, including amides and esters, by displacing the chloride leaving group. thieme-connect.de

Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted benzamides. This reaction, a variant of the Schotten-Baumann reaction, typically proceeds rapidly at room temperature, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.govnih.gov

A direct parallel can be drawn from the synthesis of 2-amino-5-chlorobenzamide, where 2-amino-5-chlorobenzoyl chloride is treated with liquor ammonia. This reaction proceeds efficiently to yield the corresponding amide. chemicalbook.com The general procedure for such amidations involves the reaction of the acid chloride with the amine, often in a suitable solvent. nih.gov The resulting amides are important in various fields, including pharmaceuticals and materials science. nih.gov

Table 1: Examples of Amidation Reactions with Acyl Chlorides

| Acyl Chloride | Amine | Product | Reaction Conditions | Reference |

| Benzoyl Chloride | Benzylamine | N-Benzylbenzamide | PPh₃, N-chlorophthalimide, Toluene | nih.gov |

| 2-Amino-5-chlorobenzoyl chloride | Ammonia | 2-Amino-5-chlorobenzamide | Liquor Ammonia | chemicalbook.com |

| 4-Fluorobenzoyl chloride | Aniline | N-(4-Fluorophenyl)benzamide | Triethylamine, Cyrene™ |

This table presents representative amidation reactions. Specific yields and conditions can vary.

Esterification Reactions with Alcohols

The reaction of this compound with alcohols yields the corresponding esters. Acyl chlorides are highly reactive acylating agents for alcohols, and these reactions often proceed spontaneously. thieme-connect.de To drive the reaction to completion, a base such as pyridine is commonly used to scavenge the HCl produced. thieme-connect.de

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the ester. researchgate.net Kinetic studies on the esterification of substituted benzyl (B1604629) chlorides have shown that the reaction follows pseudo-first-order kinetics. nih.gov

Table 2: General Esterification of Acyl Chlorides

| Acylating Agent | Alcohol | Product Type | Catalyst/Base | Reference |

| Acyl Chloride | Primary/Secondary Alcohol | Ester | Pyridine/Triethylamine | thieme-connect.de |

| Carboxylic Acid | Alcohol | Ester (Fischer Esterification) | Acid Catalyst (H₂SO₄) | |

| Benzoyl Chloride | 2-Propanol | Isopropyl benzoate | Not specified |

This table illustrates common methods for ester synthesis.

Reactions with Other Nucleophilic Species

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles. For instance, reactions with sulfur nucleophiles, such as thiols, would yield thioesters. Studies on the analogous 2-(chloroseleno)benzoyl chloride have shown that it reacts with thiols and thiophenols. researchgate.net

Furthermore, under Friedel-Crafts conditions with a Lewis acid catalyst like aluminum chloride, this compound can acylate electron-rich aromatic compounds, forming a new carbon-carbon bond and producing substituted benzophenones. libretexts.orgbeilstein-journals.org The reaction proceeds via the formation of a highly electrophilic acylium ion. semanticscholar.org Reactions with organometallic reagents, such as Grignard reagents or organocuprates, would also lead to ketone formation.

Influence of Aromatic Substituents on Reactivity

The substituents on the benzene (B151609) ring, a chlorine atom at the 2-position and a cyano group at the 5-position, have a profound impact on the reactivity of the acyl chloride moiety.

Electronic Effects of the Electron-Withdrawing Cyano Group

The cyano group (–C≡N) is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and its resonance effect, which can delocalize electron density from the aromatic ring. beilstein-journals.org This strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon in the acyl chloride group. beilstein-journals.org

This enhanced electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. The electron withdrawal polarizes the C-Cl bond of the acyl chloride, facilitating the departure of the chloride leaving group during nucleophilic acyl substitution. This activating effect has been observed in other systems where a cyano group enhances the rate of nucleophilic substitution. beilstein-journals.org

Positional and Inductive Effects of the Chloro Substituent

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The chloro and cyano groups, being electron-withdrawing, play a crucial role in the compound's electrophilicity. The chloro group at the ortho position and the cyano group at the meta position to the benzoyl chloride functionality significantly impact the electron density of the aromatic ring and the carbonyl carbon.

In the context of this compound, the chloro group's primary influence on the benzoyl chloride moiety is its strong electron-withdrawing inductive effect. This effect, combined with the electron-withdrawing nature of the cyano group, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is a key determinant of the compound's reactivity in acylation reactions.

Mechanistic Investigations of Transformations

The study of reaction mechanisms provides a deeper understanding of the chemical transformations involving this compound.

Elucidation of Reaction Pathways

Reactions involving this compound, a type of acyl chloride, generally proceed through a nucleophilic acyl substitution mechanism. pearson.com This pathway is characteristic of carboxylic acid derivatives. The general steps of this mechanism are:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

A classic example of this is the Friedel-Crafts acylation, where an arene acts as the nucleophile in the presence of a Lewis acid catalyst like aluminum chloride. doubtnut.comyoutube.com The Lewis acid coordinates with the chlorine atom of the acyl chloride, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion intermediate. youtube.com This highly reactive electrophile is then attacked by the aromatic ring.

Solvolysis reactions of benzoyl chlorides in weakly nucleophilic solvents have been shown to proceed through a spectrum of mechanisms ranging from S_N1 to S_N2, often involving cationic intermediates. nih.gov The presence of electron-withdrawing groups, such as the chloro and cyano groups in this compound, generally favors the bimolecular (S_N2-like) pathway or an addition-elimination mechanism over a purely dissociative (S_N1) pathway involving a discrete acylium ion.

Stereochemical Course in Related Acylation Systems

While this compound itself is achiral, its reactions with chiral nucleophiles can lead to the formation of diastereomers. The stereochemical outcome of such reactions is a critical aspect of asymmetric synthesis. In acylation reactions involving prochiral or chiral substrates, the facial selectivity of the nucleophilic attack on the carbonyl group determines the stereochemistry of the product.

For instance, in the enantioselective carbonylative coupling of α-chloroalkylarenes and amines, the stereochemistry is controlled by a synergistic interplay between a photoredox catalyst and a nickel catalyst bearing a chiral ligand. acs.org Although this specific example does not use this compound, it illustrates the principles of stereocontrol in related acylation systems. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the nucleophile to one face of the carbonyl group over the other, leading to a high enantiomeric excess of one stereoisomer.

The study of acylation reactions with various nucleophiles has shown that the structure of the substrate and the reaction conditions can significantly influence the stereochemical course. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into its reactivity. The presence of electron-withdrawing chloro and cyano groups is expected to have a significant impact on both the rate and equilibrium of its reactions.

Kinetic Aspects: The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group. The strong inductive effect of the chloro and cyano substituents in this compound enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction with nucleophiles compared to unsubstituted benzoyl chloride. nih.gov

Studies on the solvolysis of substituted benzoyl chlorides have shown a correlation between the reaction rate constants and the substituent parameters (e.g., Hammett plots). nih.gov Electron-withdrawing groups generally accelerate the rate of solvolysis.

Interactive Data Table: Reactivity Data of Related Benzoyl Chlorides

| Compound | Reaction Type | Relative Rate (Qualitative) | Reference |

| Benzoyl chloride | Solvolysis | Baseline | nih.gov |

| p-Chlorobenzoyl chloride | Solvolysis | Faster than benzoyl chloride | nih.gov |

| 2-Chlorobenzoyl chloride | Hydrolysis | Exothermic reaction | nist.gov |

| 2-Chloro-5-nitrobenzoyl chloride | Acylation | Highly reactive | ontosight.ai |

Applications of 2 Chloro 5 Cyanobenzoyl Chloride in Complex Molecule Synthesis

Pharmaceutical and Agrochemical Intermediate Synthesis

The reactivity of 2-Chloro-5-cyanobenzoyl chloride makes it a valuable precursor in the synthesis of numerous pharmaceutical and agrochemical intermediates. Its ability to readily undergo reactions such as acylation and cyclization facilitates the construction of complex molecular architectures with potential biological activity.

Precursors for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulators

Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism, making them important targets for the treatment of various diseases. nih.gov this compound can be utilized in the synthesis of compounds that modulate the activity of PPARγ. For instance, the related compound 2-chloro-5-nitro-N-phenylbenzamide (GW9662) is known to be a PPARγ antagonist. nih.gov While direct synthesis pathways for PPARγ modulators using this compound are not extensively detailed in the provided results, the structural similarity to known antagonists suggests its potential as a starting material for novel modulators. The synthesis would likely involve the reaction of this compound with appropriate amines or other nucleophiles to generate a library of benzamide (B126) derivatives for screening as PPARγ modulators.

Building Blocks for Pyridine (B92270) and Benzamide Derivatives

This compound is a key reagent in the synthesis of various pyridine and benzamide derivatives, many of which exhibit significant biological activities.

The synthesis of pyridine derivatives can be achieved through various methods, including the condensation of carbonyl compounds and cycloaddition reactions. baranlab.org While specific examples starting directly from this compound are not abundant in the provided search results, its reactive benzoyl chloride group can be transformed into other functionalities that are amenable to pyridine ring formation. For example, it can be used to synthesize intermediates for 2-chloro-5-substituted pyridines. google.comgoogle.com

Benzamide derivatives are readily synthesized from this compound by reacting it with a wide range of amines. researchgate.netnih.govyoutube.com This straightforward acylation reaction allows for the introduction of diverse substituents, leading to the creation of large libraries of compounds for biological screening. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed potential as antidiabetic agents. nih.gov Similarly, various 2-chlorobenzamides have been synthesized and evaluated for their antimicrobial and disinfectant activities. researchgate.net The synthesis of mosapride (B1662829) citrate, a gastroprokinetic agent, also involves the use of a related benzamide intermediate. google.com

Synthons for Indazole and Benzophenone (B1666685) Frameworks

The structural features of this compound make it a suitable precursor for the synthesis of indazole and benzophenone frameworks, which are important pharmacophores in drug discovery.

Indazole derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov The synthesis of indazoles can be achieved through various methods, such as the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of 2-bromobenzaldehydes with amines and sodium azide. nih.govorganic-chemistry.org While a direct one-step synthesis from this compound is not explicitly described, it can be converted to intermediates that are suitable for indazole ring formation. For example, the benzoyl chloride can be reduced to an aldehyde, which can then participate in cyclization reactions to form the indazole core. nih.govresearchgate.net

Benzophenone frameworks are present in many biologically active compounds. The synthesis of 2-chloro-benzophenone derivatives can be accomplished through the Friedel-Crafts acylation of an aromatic compound with this compound or a related derivative. google.comgoogle.comsciencemadness.orgpatsnap.com For instance, 2-chloro-benzophenone can be prepared by reacting 2-chlorobenzoyl chloride with benzene (B151609) in the presence of a catalyst. google.com Similarly, 5-bromo-2-chloro-4'-ethoxy benzophenone has been synthesized from 5-bromo-2-chlorobenzoyl chloride and phenetole. google.com These methods allow for the introduction of various substituents on both aromatic rings of the benzophenone scaffold.

Synthesis of Compounds with Potential Biological Activities

This compound serves as a versatile starting material for the synthesis of a broad range of compounds with potential biological activities. Its reactivity allows for the incorporation of the 2-chloro-5-cyanobenzoyl moiety into various heterocyclic and acyclic structures.

For example, it can be used to synthesize N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which have shown insecticidal activity. researchgate.net The synthesis involves reacting this compound with an appropriate aminothiadiazole derivative. Additionally, the benzamide derivatives synthesized from this starting material have been investigated for a variety of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. researchgate.netmdpi.comnih.govmdpi.comnih.gov The synthesis of 2-amino-5-chloro-benzophenone derivatives, which are precursors to benzodiazepines and other CNS-active drugs, also highlights the importance of this chemical. researchgate.net

Synthesis of Advanced Organic Materials

Beyond its applications in the life sciences, this compound is also a valuable building block for the creation of advanced organic materials, particularly those with liquid crystalline properties.

Liquid Crystalline Compounds

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. mdpi.comgoogle.comisca.meajchem-a.comneliti.com The rigid, rod-like structure of the 2-chloro-5-cyanobenzoyl group makes it a suitable component for designing calamitic (rod-shaped) liquid crystalline compounds.

The synthesis of such materials typically involves the reaction of this compound with other mesogenic (liquid crystal-forming) units, often containing long alkyl chains or other features that promote the formation of liquid crystalline phases. For instance, phenylene esters with different lateral substituent groups have been synthesized by coupling a substituted benzoic acid with a hydroquinone (B1673460) derivative, resulting in compounds with wide nematic liquid crystalline ranges. mdpi.com The presence of the chloro and cyano substituents on the benzoyl ring can influence the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phase observed.

Specialty Chemicals and Dyes

While specific examples detailing the use of this compound in the synthesis of dyes are not extensively documented in publicly available literature, the structural motifs present in the molecule are common in dye chemistry. The chloro and cyano functional groups on the aromatic ring can influence the chromophoric and auxochromic properties of a potential dye molecule. Generally, acyl chlorides are used to introduce the benzoyl moiety into larger structures, which can form the backbone of various classes of dyes. The presence of a cyano group, an electron-withdrawing group, can significantly impact the color and lightfastness of a dye.

In the broader field of specialty chemicals, this compound acts as a versatile building block. cymitquimica.com Its acyl chloride group allows for facile reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols, to create more complex molecules with tailored properties for various industrial applications.

Construction of Heterocyclic Ring Systems

The true synthetic power of this compound lies in its ability to participate in cyclization reactions to form a variety of heterocyclic scaffolds. These structures are of immense interest in medicinal chemistry and materials science. The general strategy involves the reaction of the electrophilic acyl chloride with a molecule containing two nucleophilic sites, leading to an initial acylation followed by an intramolecular cyclization.

Formation of Quinazolinone and Pyridopyrimidine Systems

The synthesis of quinazolinone systems often involves the reaction of a benzoyl chloride derivative with a 2-aminobenzamide (B116534). In a typical reaction, the amino group of the 2-aminobenzamide would first attack the highly reactive acyl chloride of this compound. The resulting amide intermediate would then undergo an intramolecular cyclization, with the amide nitrogen attacking the carbonyl of the benzamide, to form the quinazolinone ring. The chloro and cyano substituents from the starting material would be incorporated into the final quinazolinone structure, offering points for further chemical modification.

Similarly, the construction of pyridopyrimidine systems can be envisioned. This would require a suitable aminopyridine precursor, such as a 2-amino-pyridine-3-carboxamide. The reaction would proceed via a similar pathway of initial acylation at the amino group, followed by cyclization to yield the fused pyridopyrimidine core.

Synthesis of Benzothiazepine (B8601423) and Benzoxazinone (B8607429) Derivatives

The formation of seven-membered benzothiazepine rings using this compound would typically involve a reaction with 2-aminothiophenol. The initial step would be the acylation of the more nucleophilic amino group by the acyl chloride. A subsequent intramolecular reaction, often under specific cyclization conditions, would lead to the formation of the benzothiazepine skeleton.

The synthesis of benzoxazinone derivatives follows a well-established pathway. The reaction of an acyl chloride with a 2-aminophenol (B121084) is a common method for creating the benzoxazinone ring system. With this compound, the amino group of 2-aminophenol would attack the acyl chloride to form an amide intermediate. This intermediate would then undergo a ring-closing reaction, where the phenolic oxygen attacks the amide carbonyl, to yield the 2-(2-chloro-5-cyanophenyl)-benzoxazinone derivative.

Construction of Oxadiazole and Benzoxazole Moieties

The 1,3,4-oxadiazole (B1194373) ring system is commonly synthesized from the reaction of an acyl chloride with a hydrazine (B178648) derivative, such as benzoylhydrazine. The reaction with this compound would form an N,N'-diacylhydrazine intermediate. This intermediate can then be dehydrated, often using a reagent like phosphorus oxychloride, to induce cyclization and form the stable five-membered oxadiazole ring, specifically a 2-(2-chloro-5-cyanophenyl)-5-phenyl-1,3,4-oxadiazole.

For the construction of benzoxazoles, the key starting material is typically a 2-aminophenol. In a potential synthetic route, the reaction between this compound and 2-aminophenol would lead to an N-(2-hydroxyphenyl)amide intermediate. Subsequent cyclization under dehydrating conditions would yield the corresponding 2-substituted benzoxazole, bearing the 2-chloro-5-cyanophenyl group.

Analytical and Spectroscopic Characterization in Research Context

Methodologies for Reaction Monitoring and Process Control

The real-time or periodic assessment of a chemical reaction's progress is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. For reactions involving 2-chloro-5-cyanobenzoyl chloride, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for this purpose.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that utilize this compound. By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visually track the consumption of the reactant and the formation of the product. msu.edurochester.edu The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase (an appropriate solvent system). msu.edu

The choice of the eluent system is critical for achieving good separation. For instance, a common approach involves using a mixture of a polar solvent like ethyl acetate (B1210297) and a nonpolar solvent such as cyclohexane (B81311) or toluene. msu.edursc.org The progress of the reaction is observed by the appearance of a new spot corresponding to the product and the diminishing intensity of the starting material's spot. msu.edu In many cases, the spots are visualized under UV light or by staining with iodine. rsc.orgnih.gov For reactions where the product and reactant have similar Rf values, a "cospot," where the reaction mixture is spotted on top of the starting material, can help in distinguishing them. rochester.edu

A key parameter in TLC is the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While Rf values can be influenced by several factors, including the concentration of the sample and the specific conditions of the TLC plate development, they provide a valuable guide for identifying compounds. msu.edu In the synthesis of N-dichloroacetyloxazolidine from dichloroacetyl chloride, a related acyl chloride, TLC was used to monitor the reaction, with the product and starting materials showing distinct Rf values. nih.gov

Table 1: Illustrative TLC Monitoring Data

| Compound | Rf Value (Typical) | Eluent System | Visualization |

| Starting Material (e.g., this compound) | 0.5 - 0.7 | Ethyl Acetate/Hexane (1:4) | UV Light |

| Product (e.g., an amide derivative) | 0.2 - 0.4 | Ethyl Acetate/Hexane (1:4) | UV Light |

Note: Rf values are illustrative and highly dependent on specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and automated approach to reaction monitoring compared to TLC. It is particularly valuable for complex reaction mixtures and for precisely determining the conversion of reactants and the formation of products and byproducts. lcms.cz In HPLC, the reaction mixture is injected into a column packed with a stationary phase, and a liquid mobile phase carries the components through the column to a detector.

Reverse-phase HPLC is a common mode used for analyzing compounds like derivatives of this compound. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

The progress of a reaction can be followed by taking aliquots from the reaction vessel at different time intervals, quenching the reaction, and analyzing the samples by HPLC. The resulting chromatogram will show peaks corresponding to the starting material, product(s), and any impurities, with the area of each peak being proportional to the concentration of the respective component. This allows for the calculation of reaction kinetics and the optimization of parameters such as temperature, catalyst loading, and reaction time. lcms.cz For instance, in a study monitoring a radical bromination reaction, HPLC was used to determine that the maximum product conversion was achieved at a specific temperature and reagent concentration. lcms.cz

Table 2: Representative HPLC Reaction Monitoring Parameters

| Parameter | Value/Description |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Starting Material) | ~5.2 min |

| Retention Time (Product) | ~3.8 min |

Note: These parameters are exemplary and would need to be optimized for a specific reaction.

Structural Elucidation of Synthetic Products Incorporating the Moiety

Once a synthesis utilizing this compound is complete and the product has been purified, its chemical structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize derivatives of this compound. nih.govresearchgate.net

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a typical amide derivative of this compound, one would expect to see signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) ring. The integration of these signals would indicate the number of protons, and their splitting patterns (e.g., doublet, triplet) would reveal information about adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For example, the carbon of the cyano group and the carbonyl carbon of the benzoyl moiety would have characteristic chemical shifts. In the synthesis of 2-aryl-5-chloro-6-cyano-7-methylindolizines, the disappearance of a signal for a CH₂ group and the appearance of a new aromatic CH signal in the ¹H NMR spectrum confirmed the cyclization. beilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Amide Derivative of this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.5 - 8.2 | m |

| ¹H (Amide NH) | 8.5 - 9.5 | br s |

| ¹³C (Carbonyl) | 165 - 175 | s |

| ¹³C (Cyano) | 115 - 125 | s |

| ¹³C (Aromatic) | 120 - 140 | m |

Note: These are approximate chemical shift ranges and can vary based on the solvent and the specific structure of the derivative.

Mass Spectrometry for Product Identification and Purity Assessment

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. researchgate.net

When a derivative of this compound is analyzed by mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the synthesized compound. The presence of chlorine atoms will often be evident from the isotopic pattern of the molecular ion peak, as chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Fragmentation patterns can also be informative. For example, cleavage of the amide bond or loss of the cyano group could lead to characteristic fragment ions, further supporting the proposed structure. The purity of the sample can also be assessed, as impurities will give rise to additional peaks in the mass spectrum.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Transformations Involving 2-Chloro-5-cyanobenzoyl chloride

The presence of three reactive sites—the acyl chloride, the chloro group, and the cyano group—makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds. Research is increasingly focused on leveraging this multi-functional nature to develop novel synthetic transformations.

One promising area is the synthesis of fused heterocyclic systems. Drawing parallels from the reactivity of related compounds, it is anticipated that this compound can be used to construct a variety of scaffolds. For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides has been shown to yield different cyclic products such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline (B50416), depending on the reaction partners and conditions. researchgate.net This suggests that this compound could undergo similar cyclization reactions with appropriate nucleophiles, where the acyl chloride provides an initial reaction site, followed by intramolecular reactions involving the cyano and chloro substituents.

The synthesis of indolizine (B1195054) derivatives from 2-aryl-5-chloro-6-cyano-7-methylindolizinones highlights another potential pathway. beilstein-journals.org In these syntheses, a chloro- and cyano-substituted aromatic ring is a key structural motif that directs the formation of the final product. beilstein-journals.org This indicates that this compound could serve as a foundational building block for analogous nitrogen-containing heterocyclic compounds. beilstein-journals.org

| Precursor Analog | Reagent | Resulting Heterocycle | Potential Transformation with this compound |

| N-(2-cyanophenyl)benzimidoyl chloride | Thioamides | 3,1-Benzothiazine, 1,3,5-Benzotriazocine, Quinazoline researchgate.net | Synthesis of novel benzothiazine, benzotriazocine, or quinazoline derivatives. |

| 2-Aryl-6-cyano-7-methyl-5-indolizinone | POCl₃ | 2-Aryl-5-chloro-6-cyano-7-methylindolizine beilstein-journals.org | A precursor to functionalized indolizine-like structures. |

| Cyanoacetohydrazide | Various | Pyridazines, Pyrazoles, Triazoles chemrxiv.org | Formation of fused pyrazole (B372694) or triazole systems via reaction with the acyl chloride and cyano group. |

Exploration of Unconventional Reactivity Profiles

Beyond conventional acylation reactions, future research is expected to uncover unconventional reactivity profiles of this compound. The interplay between the electron-withdrawing cyano group and the reactive acyl chloride and chloro functionalities can lead to unique chemical behaviors.

The reaction of N-(2-cyanophenyl)benzimidoyl chloride with various thioamides demonstrates how the choice of a nucleophilic partner can direct the reaction towards different cyclic skeletons. researchgate.net This suggests that the reactivity of this compound can be finely tuned. For example, the reaction with a two-site nucleophile could lead to different cyclization products depending on which nucleophilic site reacts first and the subsequent intramolecular cyclization pathway. researchgate.net

Furthermore, the cyano group itself can participate in a variety of transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or as a participant in cycloaddition reactions. The exploration of these reactions in concert with the reactivity of the acyl chloride and chloro groups could lead to the development of novel and efficient synthetic routes to highly functionalized molecules.

Design of New Catalytic Systems for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of reactions involving this compound, the design of new catalytic systems is a critical area of research. While many reactions with acyl chlorides proceed under thermal conditions, catalysts can offer milder reaction conditions, higher yields, and better control over regioselectivity and stereoselectivity.

Phase-transfer catalysts, such as trimethylbenzylammonium chloride, have been shown to improve the yields in the synthesis of chloroindolizines. beilstein-journals.org This suggests that similar catalytic systems could be beneficial for reactions of this compound, particularly in biphasic reaction media.

Lewis acids are another class of catalysts that could enhance the reactivity of the acyl chloride group, facilitating reactions with weakly nucleophilic substrates. Furthermore, the development of chiral catalysts could enable enantioselective transformations, which is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules. The design of catalysts that can selectively activate one of the three reactive sites on this compound would represent a significant advancement, allowing for a more controlled and versatile use of this building block.

Expansion into Diverse Application Fields Beyond Current Scope

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting that its derivatives could have significant potential in medicinal chemistry and agrochemicals.

Research into related compounds has revealed promising biological activities. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to have potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase. nih.gov This indicates that amides derived from this compound could be explored for similar therapeutic applications.

Furthermore, derivatives of pyrimido[4,5-c]quinolines have been investigated as CSNK2A inhibitors with potential antiviral activity. mdpi.com The synthesis of these compounds often involves precursors with chloro and amino functionalities on an aromatic ring, suggesting that this compound could be a valuable starting material for the synthesis of novel kinase inhibitors.

In the field of agrochemicals, chlorinated and cyanated aromatic compounds are known to exhibit insecticidal properties. researchgate.net The synthesis of novel heterocyclic compounds from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has yielded derivatives with significant insecticidal activity against the cotton leafworm. researchgate.net This opens up the possibility of developing new pesticides based on the this compound scaffold.

| Potential Application Field | Relevant Finding from Related Compounds |

| Medicinal Chemistry (Antidiabetic) | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives show inhibitory potential against α-glucosidase and α-amylase. nih.gov |

| Medicinal Chemistry (Antiviral) | 5-Amino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives act as CSNK2A inhibitors with antiviral activity. mdpi.com |

| Agrochemicals (Insecticides) | Heterocyclic compounds derived from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide show insecticidal activity. researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-5-cyanobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride. Key methods include:

- Thionyl chloride (SOCl₂) : React 2-chloro-5-cyanobenzoic acid with excess SOCl₂ under reflux (60–80°C) in anhydrous dichloromethane (DCM) for 4–6 hours. Remove residual SOCl₂ via distillation .

- Oxalyl chloride (COCl)₂ : Use catalytic DMF (1–2 drops) in DCM at 0–20°C for 1–3 hours, followed by solvent evaporation. This method avoids high temperatures, reducing side reactions with the nitrile group .

Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and purify via recrystallization (hexane/DCM). Yields range from 70–85%, depending on solvent purity and moisture control .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals: aromatic protons (δ 7.8–8.2 ppm), carbonyl carbon (δ ~165 ppm), and nitrile carbon (δ ~115 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- IR Spectroscopy : Confirm C≡N stretch (~2230 cm⁻¹) and C=O stretch (~1770 cm⁻¹).

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 199 (M⁺, calculated for C₈H₃Cl₂NO) .

Advanced: How do competing reactivities of the chloro and cyano groups affect derivatization?

Methodological Answer:

The electron-withdrawing cyano group activates the acyl chloride for nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution. Strategies include:

- Selective substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chloro position while protecting the nitrile with a trimethylsilyl group .

- Hydrolysis control : Avoid aqueous conditions to prevent nitrile hydrolysis. Use anhydrous solvents (e.g., THF) and mild bases (e.g., Et₃N) for amide formation .

Advanced: What solvent systems are optimal for handling this compound in kinetic studies?

Methodological Answer:

- Non-polar solvents (DCM, toluene) : Ideal for stability but may slow reactions. Use for long-term storage (–20°C under argon) .

- Polar aprotic solvents (DMF, acetonitrile) : Accelerate nucleophilic acyl substitution but risk nitrile hydrolysis. Pre-dry solvents over molecular sieves .

Note : Solubility in water is negligible (<0.1 mg/mL), but trace moisture causes decomposition to benzoic acid derivatives .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The nitrile group stabilizes the acyl chloride via resonance, enhancing electrophilicity. Kinetic studies show:

- Two-step mechanism : Initial nucleophilic attack forms a tetrahedral intermediate, followed by chloride departure. Rate-determining step depends on nucleophile strength (e.g., amines > alcohols) .

- Hammett analysis : The σₚ value of the cyano group (–0.15) suggests moderate electron withdrawal, balancing reactivity and stability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, sealed goggles, and a respirator with an A1 organic vapor cartridge .

- Ventilation : Perform reactions in a fume hood; avoid inhalation of HCl gas released during hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers resolve contradictions in reported yields for its synthesis?

Methodological Answer:

Discrepancies arise from:

- Moisture content : Yields drop by 10–15% if solvents are not rigorously dried (Karl Fischer titration <50 ppm H₂O) .

- Catalyst choice : DMF vs. N-methylacetamide as catalysts for SOCl₂ reactions. DMF increases acyl chloride purity (>95%) but may degrade nitriles at >50°C .

Advanced: What strategies enable selective derivatization of this compound for drug-discovery applications?

Methodological Answer:

- Parallel synthesis : React with diverse amines (e.g., substituted anilines) in DCM at 0°C to generate amide libraries. Use high-throughput screening to optimize bioactivity .

- Click chemistry : Convert the nitrile to a tetrazole via [3+2] cycloaddition with NaN₃ and NH₄Cl under microwave irradiation (100°C, 30 min) .

Basic: How does this compound degrade under varying storage conditions?

Methodological Answer:

- Thermal degradation : Above 40°C, decomposition to 2-chloro-5-cyanobenzoic acid occurs (TGA-DSC data). Store at –20°C under argon .

- Hydrolytic stability : Half-life in humid air (50% RH) is ~48 hours. Use desiccants (silica gel) for long-term storage .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots .

- MD simulations : Simulate solvent interactions to predict solvolysis rates in mixed solvents (e.g., DCM/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.